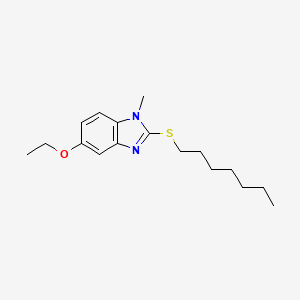
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate is a chemical compound with the molecular formula C50H84BN. It is known for its unique structure, which includes a tetrabutylammonium cation and a butyl tris-(4-tert-butylphenyl)borate anion. This compound is used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate typically involves the reaction of tetrabutylammonium bromide with butyl tris-(4-tert-butylphenyl)borate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for mixing, reaction control, and purification.
化学反応の分析
Types of Reactions
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various borate esters, while reduction can produce different borohydride derivatives.
科学的研究の応用
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate involves its interaction with molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical processes, influencing the rate and outcome of reactions. Its unique structure allows it to interact with different substrates and reagents, facilitating specific chemical transformations.
類似化合物との比較
Similar Compounds
Tetrabutylammonium bromide: A common quaternary ammonium salt used in phase-transfer catalysis.
Butyl tris-(4-tert-butylphenyl)borate: A related borate compound with similar structural features.
Uniqueness
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate is unique due to its combination of a tetrabutylammonium cation and a butyl tris-(4-tert-butylphenyl)borate anion. This combination imparts specific properties, such as enhanced stability and reactivity, making it valuable for various applications.
特性
CAS番号 |
189947-86-2 |
|---|---|
分子式 |
C50H84BN |
分子量 |
710.0 g/mol |
IUPAC名 |
butyl-tris(4-tert-butylphenyl)boranuide;tetrabutylazanium |
InChI |
InChI=1S/C34H48B.C16H36N/c1-11-12-25-35(29-19-13-26(14-20-29)32(2,3)4,30-21-15-27(16-22-30)33(5,6)7)31-23-17-28(18-24-31)34(8,9)10;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h13-24H,11-12,25H2,1-10H3;5-16H2,1-4H3/q-1;+1 |
InChIキー |
DVFYERJSRJAZMC-UHFFFAOYSA-N |
正規SMILES |
[B-](CCCC)(C1=CC=C(C=C1)C(C)(C)C)(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




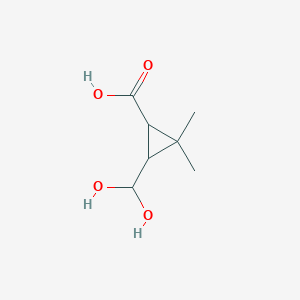

![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)

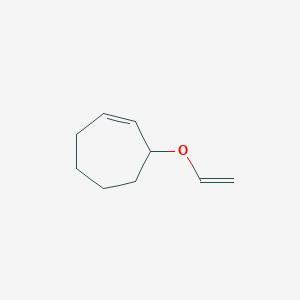
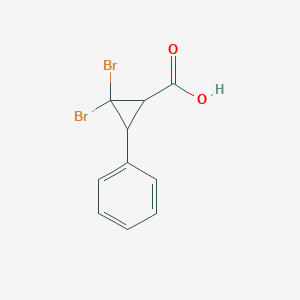
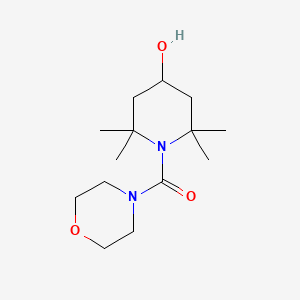
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)


